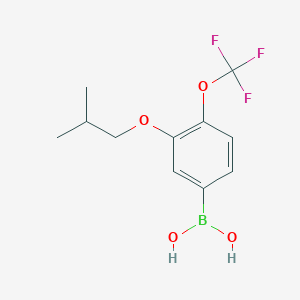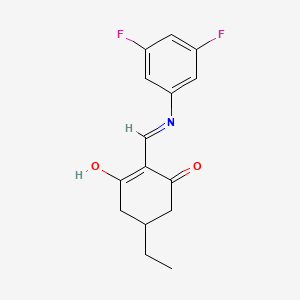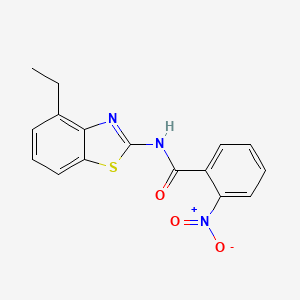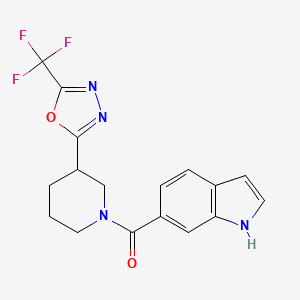
3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O4. This compound is characterized by the presence of both isobutoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their role in the suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like our compound of interest) with an organic halide or triflate using a palladium catalyst .
Biochemical Pathways
It’s known that the suzuki–miyaura coupling reaction, in which this compound participates, is used in the synthesis of various biologically active molecules .
Result of Action
Action Environment
The action of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the presence of D2O can cause changes in the structure and concentration of hydrogen-bonded species .
Biochemical Analysis
Biochemical Properties
For instance, they can form reversible covalent bonds with proteins that have hydroxyl groups, such as serine or threonine residues . This allows boronic acids to act as inhibitors or activators of certain enzymes
Cellular Effects
The cellular effects of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid are not well-documented. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isobutoxy-4-(trifluoromethoxy)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and usually takes place in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The isobutoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the isobutoxy group.
3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid: Similar but with an isopropoxy group instead of an isobutoxy group.
Uniqueness
3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both isobutoxy and trifluoromethoxy groups, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound in the synthesis of specialized organic molecules .
Properties
IUPAC Name |
[3-(2-methylpropoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O4/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEUPUDDDXMFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2365137.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)

![Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)





